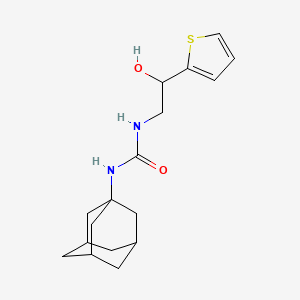
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, also known as Aducanumab, is a monoclonal antibody developed for the treatment of Alzheimer's disease. Aducanumab is designed to target and remove amyloid beta protein, which is believed to contribute to the development and progression of Alzheimer's disease.
作用機序
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea works by binding to and removing amyloid beta protein from the brain. Amyloid beta protein is believed to contribute to the development and progression of Alzheimer's disease by forming plaques in the brain. By removing these plaques, 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea may be able to slow the progression of the disease.
Biochemical and physiological effects:
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has been shown to reduce amyloid beta plaque in the brain and slow cognitive decline in patients with early-stage Alzheimer's disease. However, the exact biochemical and physiological effects of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea are still being studied.
実験室実験の利点と制限
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several advantages for use in lab experiments, including its ability to bind specifically to amyloid beta protein and its potential for use in treating Alzheimer's disease. However, there are also limitations to using 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea in lab experiments, including its high cost and the need for specialized equipment and expertise to produce and use the antibody.
将来の方向性
There are several potential future directions for research on 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, including:
1. Further clinical trials to evaluate the safety and efficacy of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea in treating Alzheimer's disease.
2. Development of new monoclonal antibodies that target different aspects of Alzheimer's disease pathology.
3. Investigation of the potential use of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea in treating other neurodegenerative diseases.
4. Exploration of the underlying mechanisms of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea's action in the brain.
5. Development of new methods for producing and delivering 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea more efficiently and cost-effectively.
合成法
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is synthesized using recombinant DNA technology. The gene for the antibody is inserted into a host cell, which then produces the antibody. The antibody is then purified and formulated for use in clinical trials.
科学的研究の応用
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has been the subject of numerous clinical trials to evaluate its safety and efficacy in treating Alzheimer's disease. The most recent clinical trial, called the EMERGE study, showed that 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea was able to reduce amyloid beta plaque in the brain and slow cognitive decline in patients with early-stage Alzheimer's disease.
特性
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-14(15-2-1-3-22-15)10-18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-14,20H,4-10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCDOGYMINJNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2947971.png)
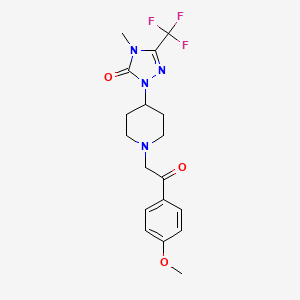
![N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2947975.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)
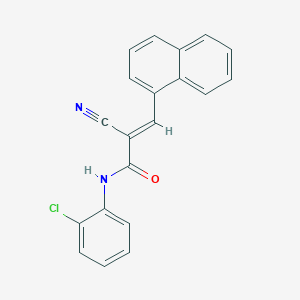
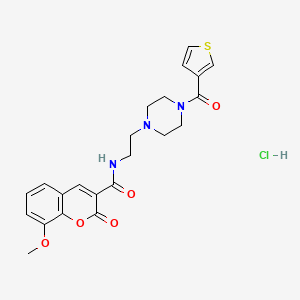
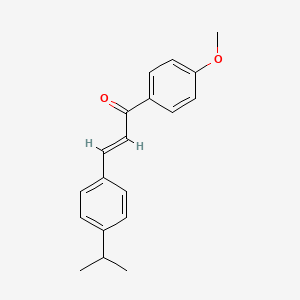

![11-[(Furan-2-yl)methyl]-10-(methylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2947988.png)
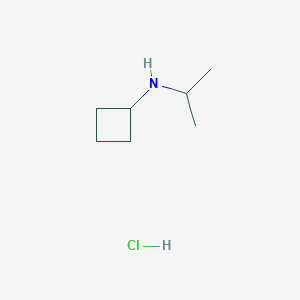

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)